
2-(2,5-Bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Vue d'ensemble
Description
The compound is a boronic ester, which are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The presence of the trifluoromethyl groups and phenyl rings suggests that this compound could have interesting electronic properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the electron-withdrawing nature of the trifluoromethyl groups and the electron-donating nature of the boronic ester .Chemical Reactions Analysis
Boronic esters are known to participate in various types of chemical reactions, most notably Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the trifluoromethyl groups and the boronic ester. For example, the trifluoromethyl groups would likely increase the compound’s lipophilicity and stability .Applications De Recherche Scientifique
Structural Versatility and Crystal Engineering
A study focused on the structural versatility of pyrene derivatives, where 2-(2,5-Bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a crucial role in forming polymorphs and co-crystals. These findings underscore the compound's potential in crystal engineering, showcasing its ability to form diverse solid-state structures with potential applications in material sciences and pharmaceutical formulation design (Batsanov et al., 2012).
Fluorescence and Polymer Science
Another study highlights its utility in the development of bright, emission-tuned nanoparticles for potential use in bioimaging and as organic light-emitting diodes (OLEDs). By initiating polymerization to create heterodisubstituted polyfluorenes, researchers have opened avenues for producing materials with high fluorescence quantum yields and the ability to tune emission wavelengths (Fischer et al., 2013).
Electronic Materials and Polymer Synthesis
In the field of electronic materials, the compound has been used to synthesize deeply colored polymers containing isoDPP units, demonstrating its significance in creating materials for electronic applications such as photovoltaics and thin-film transistors (Welterlich et al., 2012).
Catalyst in Polymer Synthesis
The compound has shown to play a critical role as a catalyst in synthesizing optically active polymers, indicating its versatility and utility in polymer chemistry. These polymers have applications ranging from materials science to potential biomedical applications (Zhou & Kawakami, 2005).
Mécanisme D'action
Target of Action
Compounds with similar structures have been used in suzuki–miyaura coupling reactions , which suggests that this compound may also be used in similar chemical reactions.
Mode of Action
The mode of action of this compound is likely related to its role in Suzuki–Miyaura coupling reactions . In these reactions, the compound would interact with a palladium catalyst and an organohalide to form a new carbon-carbon bond . The trifluoromethyl groups on the phenyl ring could potentially influence the reactivity or selectivity of these reactions.
Biochemical Pathways
In the context of suzuki–miyaura coupling reactions, the compound would be involved in the formation of new carbon-carbon bonds , which could potentially be used to synthesize a wide variety of organic compounds.
Pharmacokinetics
As a result, it’s difficult to comment on its bioavailability. The compound’s lipophilicity and water solubility, which are important factors in its adme properties, could potentially be influenced by the trifluoromethyl groups on the phenyl ring .
Result of Action
In the context of suzuki–miyaura coupling reactions, the compound’s action would result in the formation of new carbon-carbon bonds .
Safety and Hazards
Orientations Futures
The use of boronic esters in organic synthesis, particularly in cross-coupling reactions, is a well-established and active area of research. The development of new boronic ester compounds, such as the one you mentioned, could potentially lead to more efficient synthesis of complex organic molecules .
Propriétés
IUPAC Name |
2-[2,5-bis(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BF6O2/c1-11(2)12(3,4)23-15(22-11)10-7-8(13(16,17)18)5-6-9(10)14(19,20)21/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CARIUGLFCDJHRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BF6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001145405 | |
| Record name | 2-[2,5-Bis(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001145405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1073339-09-9 | |
| Record name | 2-[2,5-Bis(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1073339-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[2,5-Bis(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001145405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



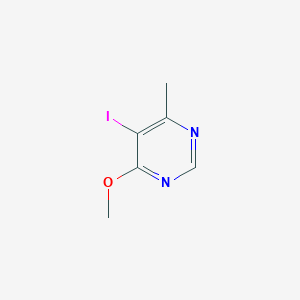
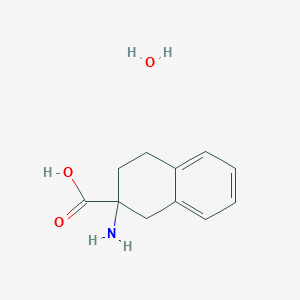
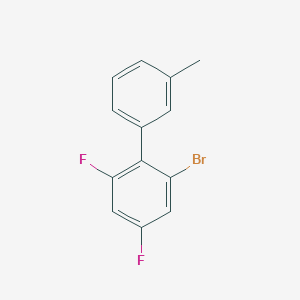

![4-Chloro-5-(4-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3210571.png)
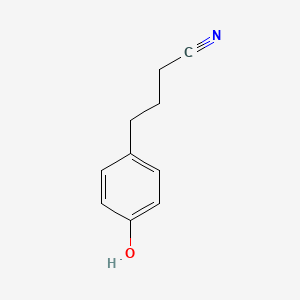

![4-Chloro-6-methyl-9H-pyrido[2,3-b]indole](/img/structure/B3210597.png)
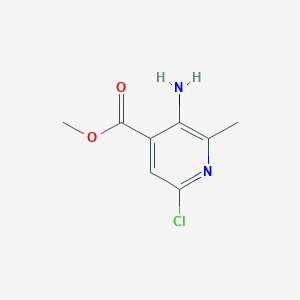
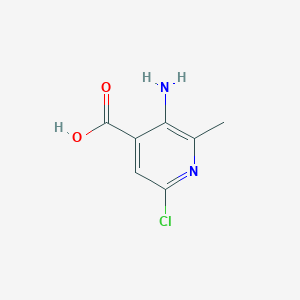

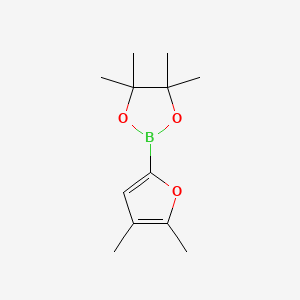

![3,4,4,4-Tetrafluoro-3-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]butan-2-one](/img/structure/B3210641.png)